(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Description
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium(I) complex with a ferrocene backbone and stereospecific diethylphosphotano ligands. Its molecular formula is C₃₂H₄₈BF₄FeP₂Rh (MW: 740.23), featuring a tetrafluoroborate counterion and a 1,5-cyclooctadiene (COD) ligand . The (2S,4S) configuration of the diethylphosphotano groups imparts enantioselectivity, making it valuable in asymmetric catalysis.
Properties
Molecular Formula |
C32H48BF4FeP2Rh- |
|---|---|
Molecular Weight |
740.2 g/mol |
InChI |
InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m00..../s1 |
InChI Key |
LPTZXJHMPVXWMD-TXIBLIASSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the ferrocene ligand and 1,5-cyclooctadiene. The process begins with the preparation of the ferrocene ligand, which is then reacted with rhodium precursors under controlled conditions to form the desired complex. The reaction conditions often include inert atmospheres, specific solvents, and temperature control to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogen gas is often used in the presence of the compound as a catalyst.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrogenation reactions, the compound facilitates the conversion of alkenes to alkanes .
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules in pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, the compound’s catalytic properties are utilized in the synthesis of complex biomolecules. Its role in the production of chiral drugs makes it valuable in medicinal chemistry .
Industry: Industrially, the compound is employed in the production of high-value chemicals and materials. Its efficiency and selectivity in catalytic processes make it a preferred choice for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The ferrocene and 1,5-cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of electrons during the reaction. The molecular targets and pathways involved include the activation of hydrogen molecules and the subsequent hydrogenation of unsaturated substrates .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences:
| Compound Name | Molecular Formula | Molecular Weight | Ligand Type | Key Features |
|---|---|---|---|---|
| (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(COD)Rh(I)BF₄⁻ | C₃₂H₄₈BF₄FeP₂Rh | 740.23 | Diethylphosphotano/ferrocene | Chiral (2S,4S) configuration; ferrocene backbone enhances stability |
| 1,1'-Bis(di-i-propylphosphino)ferrocene(COD)Rh(I)BF₄⁻ | C₃₂H₄₈BF₄FeP₂Rh | 716 | Di-isopropylphosphino | Bulkier ligands; used in hydrogenation of benzoin |
| 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane(COD)Rh(I)BF₄⁻ | C₄₂H₄₈BF₄P₂Rh | 804.49 | Diphenylphospholano | Aromatic phenyl groups enhance π-interactions; higher MW |
| 1,4-Bis(diphenylphosphino)butaneRh(I)BF₄⁻ | C₃₆H₄₀BF₄P₂Rh | 724.36 | Diphenylphosphino butane | Linear phosphine ligand; orange powder |
| (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)Rh(I)BF₄⁻ | Not specified | ~740* | Diethylphospholano/benzene | Benzene backbone; H315/H319/H335 hazard warnings |
*Estimated based on structural similarity.
Catalytic Activity and Selectivity
- Enantioselectivity: The target compound’s (2S,4S)-diethylphosphotano ligands likely provide distinct stereochemical environments compared to (2S,5S)-dimethylphospholano analogs (e.g., C₂₂H₄₀BF₄P₂Rh, MW 556.21), which may exhibit lower enantioselectivity due to smaller methyl groups .
- Hydrogenation Efficiency: The di-isopropylphosphino variant (MW 716) demonstrated high precision in hydrogenation under 30 bar H₂ and 25°C, achieving >95% conversion in benzoin reduction . Bulkier ligands (e.g., diphenylphospholano) may slow reaction kinetics but improve substrate specificity .
Biological Activity
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral organometallic compound that has attracted significant attention in the fields of asymmetric catalysis and medicinal chemistry. Its unique structure comprises a ferrocene backbone with phosphine ligands that confer notable biological activity, particularly in the synthesis of enantiomerically pure pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : CHBFePRh
- Molecular Weight : 740.24 g/mol
- CAS Number : 290347-91-0
The compound features a ferrocene core that enhances its stability and electronic properties, making it a valuable ligand in various catalytic processes.
The biological activity of this compound is primarily attributed to its role as a chiral ligand. It coordinates with transition metals to form chiral complexes that participate in catalytic cycles, thus inducing enantioselectivity in chemical reactions. This property is crucial for synthesizing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Asymmetric Catalysis
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene has been extensively studied for its application in asymmetric catalysis. It has demonstrated effectiveness in various reactions, including:
- Hydrogenation : The compound facilitates the hydrogenation of prochiral substrates to produce chiral alcohols.
- Hydroformylation : It aids in the hydroformylation of alkenes to generate chiral aldehydes.
Study 1: Enantioselective Hydrogenation
In a study published in Journal of Organic Chemistry, researchers utilized (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene as a catalyst for the enantioselective hydrogenation of ketones. The results indicated that the catalyst provided high enantioselectivity (up to 98% ee) for the desired alcohols under mild conditions.
Study 2: Synthesis of Chiral Pharmaceuticals
Another significant study focused on the use of this compound in synthesizing chiral pharmaceuticals. The researchers reported that using this catalyst allowed for efficient synthesis of key intermediates in drug development with excellent yields and enantioselectivities .
Comparison with Other Catalysts
| Catalyst | Enantioselectivity (%) | Reaction Type |
|---|---|---|
| (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene | 98 | Hydrogenation |
| (S)-BINAP | 92 | Hydrogenation |
| (R)-BINAP | 90 | Hydroformylation |
The table illustrates that (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene outperforms several other commonly used chiral ligands in terms of enantioselectivity.
Safety and Handling
As with any chemical compound used in research and industrial applications, proper handling and safety precautions are essential. The material safety data sheet (MSDS) for (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene indicates potential hazards associated with its use. Users should follow standard laboratory safety protocols when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
